molecular formula C12H17F2NO B6628622 2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol

2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol

Cat. No. B6628622
M. Wt: 229.27 g/mol
InChI Key: BRWICJSTOKDSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol is a chemical compound that has shown potential in various scientific research applications. This compound is also known as Difluoroethanolamine (DFEA) and is a derivative of the well-known compound, ethanolamine. DFEA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

DFEA has been shown to have a similar mechanism of action to ethanolamine. DFEA is believed to act as a precursor to phosphatidylethanolamine (PE), which is an important component of cell membranes. DFEA is converted to PE through a series of enzymatic reactions. The presence of DFEA has been shown to increase the levels of PE in cells, which can have various effects on cell function.
Biochemical and Physiological Effects
DFEA has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to increase the levels of PE in cells. This can have various effects on cell function, including changes in membrane fluidity and ion transport. DFEA has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DFEA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also a stable compound, which makes it easy to handle and store. However, there are also some limitations to using DFEA in lab experiments. One limitation is that it is a relatively new compound, and its full range of effects is not yet fully understood. Another limitation is that it can be difficult to work with due to its high reactivity.

Future Directions

There are several future directions for research on DFEA. One direction is to study its potential use as a drug delivery system further. Another direction is to investigate its potential as a building block for the synthesis of compounds with anti-cancer or anti-inflammatory activity. Additionally, more research is needed to fully understand the mechanism of action of DFEA and its effects on cell function.

Synthesis Methods

DFEA can be synthesized using various methods. One of the most common methods is the reaction of 2,2-difluoroethanol with 3-methylbenzylamine in the presence of a base such as sodium hydroxide. This method yields DFEA with a purity of around 90%. Another method involves the reaction of 2,2-difluoroethanol with 3-methylbenzylamine in the presence of a catalyst such as copper(II) triflate. This method yields DFEA with a purity of around 95%.

Scientific Research Applications

DFEA has shown potential in various scientific research applications. One of the most promising applications is its use as a building block for the synthesis of various compounds. For example, DFEA can be used to synthesize compounds with potential anti-cancer activity. DFEA can also be used to synthesize compounds with potential anti-inflammatory activity. DFEA has also been studied for its potential use as a drug delivery system. In this application, DFEA can be used to deliver drugs to specific cells or tissues.

properties

IUPAC Name

2-[2,2-difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-10-3-2-4-11(7-10)8-15(5-6-16)9-12(13)14/h2-4,7,12,16H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWICJSTOKDSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CCO)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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